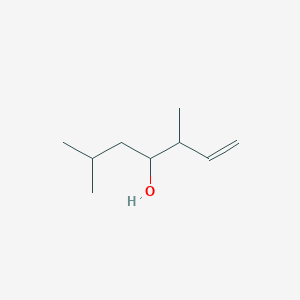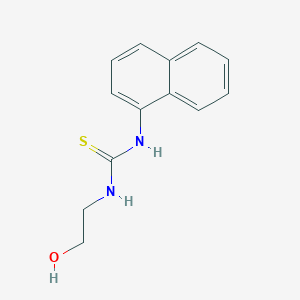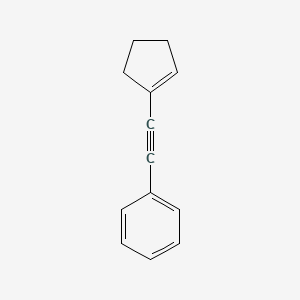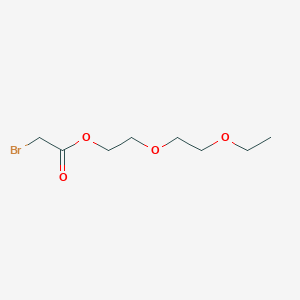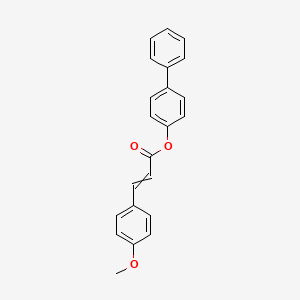
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like bromine (Br2), nitric acid (HNO3), and alkyl halides under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell survival . By inhibiting this pathway, the compound can reduce neuroinflammation and protect against dopaminergic neurodegeneration. Additionally, it may interact with monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar structure and exhibits anti-inflammatory properties.
Chalcone derivatives: Various chalcone derivatives have been studied for their biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Uniqueness
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific combination of phenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and its potential neuroprotective effects make it a compound of significant interest in medicinal chemistry and drug development.
Properties
CAS No. |
55373-02-9 |
|---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H18O3/c1-24-20-12-7-17(8-13-20)9-16-22(23)25-21-14-10-19(11-15-21)18-5-3-2-4-6-18/h2-16H,1H3 |
InChI Key |
QURRVHVLRMVRFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



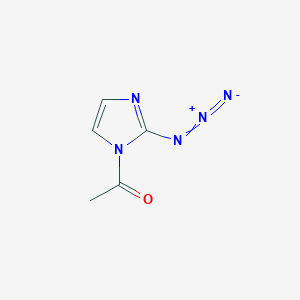
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
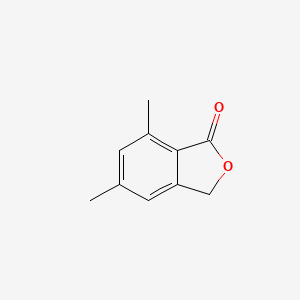
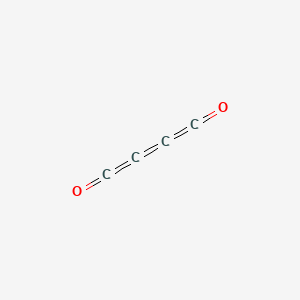
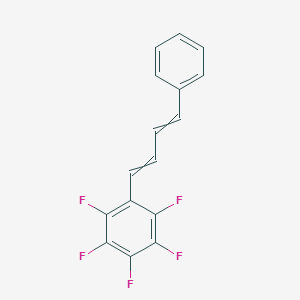

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

